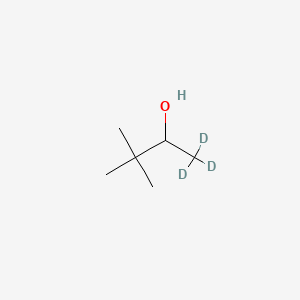

3,3-Dimethyl-2-butanol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H14O |

|---|---|

Molecular Weight |

105.19 g/mol |

IUPAC Name |

1,1,1-trideuterio-3,3-dimethylbutan-2-ol |

InChI |

InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/i1D3 |

InChI Key |

DFOXKPDFWGNLJU-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(C)(C)C)O |

Canonical SMILES |

CC(C(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-2-butanol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3-Dimethyl-2-butanol-d3, a deuterated isotopologue of 3,3-Dimethyl-2-butanol. This document is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound. The inclusion of deuterium isotopes in molecules is a critical technique in mechanistic studies, metabolic profiling, and as internal standards in quantitative analysis.

Chemical Identity

This compound is a stable isotope-labeled version of 3,3-Dimethyl-2-butanol, also known as pinacolyl alcohol. The deuterium atoms are located on the methyl group at the C1 position.

| Identifier | Value |

| Analyte Name | This compound[1] |

| Synonyms | 1,1,1-trideuterio-3,3-dimethylbutan-2-ol[1] |

| CAS Number | 55755-07-2[1] |

| Unlabelled CAS Number | 464-07-3[1] |

| Molecular Formula | C₆H₁₁D₃O |

| Molecular Weight | 105.19 g/mol [2] |

| SMILES | [2H]C([2H])([2H])C(O)C(C)(C)C |

| InChI | InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/i1D3[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,3-Dimethyl-2-butanol. The properties of the deuterated form are expected to be very similar to its non-deuterated counterpart.

| Property | Value | Source |

| Appearance | Colorless clear liquid | [3] |

| Melting Point | 4.0-5.0 °C | [3] |

| Boiling Point | 119-121 °C | [3][4] |

| Density | 0.812 g/mL at 25 °C | [4] |

| Refractive Index | 1.415 at 20 °C | [4] |

| Vapor Pressure | 8.47 mmHg at 25 °C (estimated) | [3] |

| Solubility | Soluble in ethanol and diethyl ether. Water solubility is 24.3 g/L at 25 °C. | [3][4] |

| logP (o/w) | 1.48 | [3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The primary differences in the spectra compared to the unlabeled compound will be observed in NMR and Mass Spectrometry due to the presence of deuterium.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will be similar to that of the unlabeled compound, with the notable absence of the signal corresponding to the methyl protons at the C1 position. The expected signals would be for the methine proton (CH-O), the tert-butyl protons, and the hydroxyl proton.

-

¹³C NMR: The carbon-13 NMR spectrum will show the characteristic signals for the six carbon atoms. The signal for the deuterated methyl carbon (CD₃) will be a triplet with a significantly reduced intensity due to the coupling with deuterium.

3.2. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M+) that is three mass units higher than that of the unlabeled compound due to the three deuterium atoms. The fragmentation pattern is expected to be similar, with fragment ions containing the deuterated methyl group also showing a corresponding mass shift.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The C-D stretching vibrations of the deuterated methyl group are expected to appear at a lower frequency, typically in the 2100-2250 cm⁻¹ region.

Safety and Handling

The safety precautions for this compound are expected to be the same as for the non-deuterated compound.

| Hazard Information | Details |

| GHS Classification | Flammable liquids (Category 3)[6][7] |

| Hazard Statements | H226: Flammable liquid and vapor[6] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Handling | Use with adequate ventilation. Ground and bond containers when transferring material. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition.[6][7] |

| Fire Extinguishing Media | Use "alcohol" foam, dry chemical, or carbon dioxide for small fires. For large fires, apply water from as far as possible.[6][8] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate analysis and characterization of this compound.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To determine the purity and confirm the molecular weight of this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

Scan Speed: 2 scans/second.

-

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol.

-

Data Analysis: Identify the peak corresponding to this compound. Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure and isotopic labeling.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure and the position of deuterium labeling.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Observe the absence of the signal for the C1 methyl group.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Identify the six carbon signals. The signal for the CD₃ group will appear as a triplet with reduced intensity.

-

-

Data Processing: Process the raw data (FID) with appropriate window functions and perform Fourier transformation. Reference the spectra to the residual solvent peak.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an isotopically labeled compound like this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Applications and Relevance

3,3-Dimethyl-2-butanol is a precursor in the synthesis of the nerve agent soman.[9] Its deuterated analog, this compound, serves as a valuable internal standard for the detection and quantification of soman-related compounds in various matrices for verification of the Chemical Weapons Convention. It is also used in metabolic studies to trace the fate of pinacolyl alcohol in biological systems and in mechanistic studies of chemical reactions involving this alcohol. For instance, it has been used in the conversion of ribose- and glucose-binding proteins into receptors for pinacolyl methyl phosphonic acid.[4][8][9]

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | CAS#:55755-07-2 | Chemsrc [chemsrc.com]

- 3. 3,3-dimethyl-2-butanol, 464-07-3 [thegoodscentscompany.com]

- 4. 3,3-DIMETHYL-2-BUTANOL | 464-07-3 [chemicalbook.com]

- 5. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 3,3-Dimethyl-2-butanol Pinacolyl alcohol [sigmaaldrich.com]

molecular structure and weight of 3,3-Dimethyl-2-butanol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and analytical considerations for 3,3-Dimethyl-2-butanol-d3. This deuterated analog of 3,3-Dimethyl-2-butanol is a valuable tool in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based assays.

Molecular Structure and Properties

This compound is a structural analog of 3,3-Dimethyl-2-butanol where three hydrogen atoms on the C1 methyl group have been replaced by deuterium atoms. This isotopic substitution imparts a higher molecular weight without significantly altering the chemical properties of the molecule, making it an ideal tracer.

Below is a summary of the key quantitative data for both the deuterated and non-deuterated forms of the compound.

| Property | 3,3-Dimethyl-2-butanol | This compound |

| Molecular Formula | C6H14O | C6D3H11O |

| Molecular Weight | 102.17 g/mol | 105.19 g/mol |

| CAS Number | 464-07-3 | 55755-07-2 |

The structural representation of this compound is provided in the diagram below.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis

A common method for the synthesis of deuterated alcohols is the reduction of the corresponding ketone with a deuterated reducing agent. For this compound, this would involve the reduction of 3,3-dimethyl-2-butanone (pinacolone) with a reagent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4).

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

General Procedure:

-

Reaction Setup: The ketone (3,3-dimethyl-2-butanone) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The deuterated reducing agent is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

-

Quenching and Workup: After the reaction is complete (monitored by techniques like TLC or GC), the reaction is carefully quenched with water or a dilute acid. The organic layer is then separated, washed, dried, and the solvent is removed.

-

Purification: The crude product is purified by distillation or column chromatography to yield the pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the isotopic enrichment and the position of the deuterium labels.

-

¹H NMR: The proton NMR spectrum of the deuterated compound will show a significant decrease in the signal intensity corresponding to the methyl group at the C1 position compared to the non-deuterated standard. The integration of the remaining proton signals relative to an internal standard can be used to quantify the extent of deuteration.

-

²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterium atoms at the C1 position, confirming the location of the label.

-

¹³C NMR: The carbon-13 NMR spectrum will show a characteristic triplet for the carbon atom bonded to deuterium (CD3) due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess the isotopic distribution.

-

Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M+) at m/z 105, confirming the incorporation of three deuterium atoms. The fragmentation pattern can also be compared to the non-deuterated standard to ensure structural integrity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating the deuterated compound from any residual non-deuterated starting material and for confirming its purity and molecular weight.

Logical Relationship for Analysis:

Caption: Analytical workflow for this compound.

An In-depth Technical Guide to the Safety and Handling of Deuterated Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for deuterated alcohols. It is intended to serve as a vital resource for laboratory personnel and professionals in the drug development industry, offering detailed information on potential hazards, proper handling procedures, and emergency protocols. This guide emphasizes the importance of understanding the unique properties of these isotopically labeled compounds to ensure a safe working environment.

Introduction to Deuterated Alcohols

Deuterated alcohols are a class of compounds where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution, while having a minimal impact on the general chemical properties, can significantly alter the metabolic fate and pharmacokinetic profile of these molecules due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolism by enzymes such as alcohol dehydrogenase. This property has made deuterated compounds, including alcohols, valuable tools in mechanistic studies and as active pharmaceutical ingredients with potentially improved therapeutic profiles. However, these altered metabolic rates also necessitate a thorough evaluation of their safety profiles.

Hazard Identification and Classification

Deuterated alcohols generally share the same hazard classifications as their non-deuterated (protio) counterparts. The primary hazards include flammability and toxicity. The specific hazard classifications for several common deuterated alcohols are summarized in the table below. It is crucial to consult the Safety Data Sheet (SDS) for each specific deuterated alcohol before use.

Table 1: Hazard Classification of Common Deuterated Alcohols

| Deuterated Alcohol | GHS Hazard Classifications | Hazard Statements |

| Methanol-d4 (CD₃OD) | Flammable liquids (Category 2), Acute toxicity, Oral (Category 3), Acute toxicity, Dermal (Category 3), Acute toxicity, Inhalation (Category 3), Specific target organ toxicity — single exposure (Category 1) | H225, H301, H311, H331, H370 |

| Ethanol-d6 (C₂D₅OD) | Flammable liquids (Category 2), Eye irritation (Category 2A) | H225, H319 |

| 2-Propanol-d8 (Isopropanol-d8) | Flammable liquids (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3) | H225, H319, H336 |

| n-Butanol-d10 | Flammable liquids (Category 3), Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Serious eye damage (Category 1), Specific target organ toxicity — single exposure (Category 3) | H226, H302, H315, H318, H335, H336 |

| tert-Butanol-d10 | Flammable liquids (Category 2), Acute toxicity, Inhalation (Category 4), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3) | H225, H332, H319, H335, H336 |

Toxicological Properties

The toxicity of deuterated alcohols is closely related to their protio-analogs. The primary route of metabolism for simple alcohols involves oxidation by alcohol dehydrogenase (ADH) to an aldehyde, which is then further oxidized by aldehyde dehydrogenase (ALDH) to a carboxylic acid. The substitution of hydrogen with deuterium at the site of oxidation can significantly slow down this metabolic process due to the kinetic isotope effect.

For instance, the metabolism of deuterated ethanol to acetaldehyde is slower than that of ethanol. This can lead to a prolonged presence of the alcohol in the bloodstream and potentially altered toxicological effects. While this may reduce the peak concentration of the toxic aldehyde metabolite, the extended exposure to the alcohol itself must be considered.

Table 2: Acute Toxicity Data for Deuterated and Non-Deuterated Alcohols

| Compound | Route | Species | LD50 |

| Methanol | Oral | Rat | 5628 mg/kg |

| Methanol-d4 | Oral | Rat | 5628 mg/kg[1] |

| Ethanol | Oral | Mouse | 8300 mg/kg[2] |

| Ethanol-d6 | - | - | Data not available |

| 2-Propanol | - | - | Data not available |

| 2-Propanol-d8 | - | - | Data not available |

| n-Butanol | - | - | Data not available |

| n-Butanol-d10 | - | - | Data not available |

| tert-Butanol | - | - | Data not available |

| tert-Butanol-d10 | - | - | Data not available |

Metabolic Pathways

The metabolic pathways of methanol and ethanol are well-characterized. Deuteration at the carbinol carbon can significantly impact the rate of the initial oxidation step.

Physical and Chemical Properties

Deuterated alcohols have physical properties very similar to their corresponding non-deuterated forms. However, slight differences in properties such as density and boiling point can exist. The flammability characteristics, particularly the flash point, are of critical importance for safe handling.

Table 3: Physical Properties of Deuterated Alcohols

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/mL at 25°C) |

| Methanol-d4 | 36.07 | 65[3] | 9.7 - 11 | 0.888[3] |

| Ethanol-d1 (Ethanol-OD) | 47.08 | 78 | 13 | 0.806 |

| Ethanol-d6 | 52.10 | 78[4] | - | 0.892[4] |

| 2-Propanol-d8 | 68.14 | 82 | 12[5] | 0.890 |

| n-Butanol-d10 | 84.18 | 116-118[6] | 34[6] | 0.920[6] |

| tert-Butanol-d10 | 84.18 | 82[7] | 11.1 | 0.893[7] |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with deuterated alcohols.

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should always be worn.

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) are required. A lab coat or chemical-resistant apron should also be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be necessary.

5.2. Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Use only in a well-ventilated area or a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

5.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition.

-

Store separately from oxidizing agents and other incompatible materials.

-

Flammable liquid storage cabinets are recommended.

Experimental Protocols for Safety Assessment

Standardized methods are used to determine the key safety parameters of chemical substances.

6.1. Determination of Acute Oral Toxicity (LD50)

The OECD Guideline 425 (Up-and-Down Procedure) is a commonly used method to determine the LD50 of a substance while minimizing the number of animals used.[8][9]

Experimental Workflow for OECD 425:

Methodology Summary:

-

Dose Selection: A starting dose level is chosen based on existing information, with a default progression factor of 3.2 between dose levels.

-

Animal Dosing: A single animal is dosed.

-

Observation: The animal is observed for signs of toxicity and mortality, typically for up to 14 days.

-

Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.

-

Stopping Criteria: The test is stopped when specific criteria are met, such as a certain number of dose reversals (survival followed by death or vice versa).

-

LD50 Calculation: The LD50 is then calculated using the maximum likelihood method.

6.2. Determination of Flash Point

The flash point of a flammable liquid is determined using a closed-cup or open-cup method. The Pensky-Martens closed-cup test (ASTM D93) is a widely accepted standard.[10][11][12][13]

Methodology Summary (ASTM D93):

-

Apparatus: A Pensky-Martens closed-cup tester is used.

-

Sample Preparation: The sample is placed in the test cup to a specified level.

-

Heating and Stirring: The sample is heated at a controlled rate while being continuously stirred.

-

Ignition Source Application: At regular temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space above the liquid.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Emergency Procedures

7.1. Spills and Leaks

-

Eliminate all ignition sources.

-

Ventilate the area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

7.2. Fire

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

-

Do not use a solid stream of water, as it may scatter and spread the fire.

-

Cool fire-exposed containers with water spray.

7.3. First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.

Waste Disposal

Deuterated alcohols should be disposed of as hazardous waste in accordance with local, state, and federal regulations. They should not be poured down the drain. Collect waste in properly labeled containers and arrange for disposal by a licensed hazardous waste disposal company.

Conclusion

Deuterated alcohols, while valuable in research and pharmaceutical development, present similar hazards to their non-deuterated counterparts, primarily flammability and toxicity. The key difference lies in their altered metabolism due to the kinetic isotope effect, which necessitates careful consideration of their toxicological profiles. By adhering to the safety precautions, handling procedures, and emergency protocols outlined in this guide, researchers and professionals can work safely with these important compounds. Always prioritize consulting the specific Safety Data Sheet for any deuterated alcohol before its use.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. armar-europa.de [armar-europa.de]

- 4. Deuterated ethanol - Wikipedia [en.wikipedia.org]

- 5. 2-Propanol D8, CAS No. 22739-76-0 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 6. 1-Butanol-d10 99 atom % D | 34193-38-9 [sigmaaldrich.com]

- 7. Cas 53001-22-2,TERT-BUTANOL-D10 | lookchem [lookchem.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 11. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 13. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

A Researcher's Guide to Procuring 3,3-Dimethyl-2-butanol-d3

For researchers and scientists engaged in drug development and other advanced scientific fields, the acquisition of high-purity, isotopically labeled compounds is a critical step. This guide provides an in-depth overview of sourcing 3,3-Dimethyl-2-butanol-d3, a deuterated analog of pinacolyl alcohol. This compound is valuable in various research applications, particularly as an internal standard in mass spectrometry-based analyses.

Compound Overview

This compound is the deuterated form of 3,3-Dimethyl-2-butanol, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis, as it shares chemical and physical properties with its non-deuterated counterpart but is distinguishable by its mass.[1][2] The non-deuterated form is a precursor to certain chemical weapons, such as soman, and is also used in the synthesis of various organic compounds.[3] The deuterated version, this compound, is specifically utilized in research settings to improve the accuracy and reliability of experimental results.[1][4]

Commercial Suppliers

Several chemical suppliers specialize in stable isotope-labeled compounds and offer this compound for research purposes. The availability and product specifications may vary, so it is advisable to contact the suppliers directly for the most current information.

| Supplier | Product Name | CAS Number | Unlabeled CAS Number | Notes |

| LGC Standards | This compound | 55755-07-2 | 464-07-3 | This product may require custom synthesis.[5][6] |

| BOC Sciences | 3,3-Dimethyl-2-butanol-[d3] | 55755-07-2 | 464-07-3 | Listed as an isotopic analog of 3,3-Dimethyl-2-butanol.[] |

This table is for informational purposes and does not represent a complete list of all available suppliers. Researchers should conduct their own due diligence before making a purchase.

Key Research Applications

The primary application of this compound is as an internal standard in analytical chemistry, particularly in chromatography and mass spectrometry.[1][8] The use of a deuterated internal standard is a widely accepted practice that helps to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the precision and accuracy of quantitative measurements.[1]

One specific use is in the synthesis of 2,4-dicarboxy-pyrroles, which act as selective non-competitive mGluR1 antagonists.[] This indicates its utility in medicinal chemistry and drug discovery research.

Experimental Workflow: Use as an Internal Standard

The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative analysis experiment, such as in bioanalysis or pharmacokinetic studies.

Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.

Methodologies for Synthesis and Application

While detailed, proprietary synthesis protocols are not publicly available, the general synthesis of 3,3-dimethyl-2-butanol is achieved through the reaction of pinacolone with hydrogen.[9][10] The deuterated version would be synthesized using a deuterated starting material or through hydrogen-deuterium exchange reactions.[2]

When using this compound as an internal standard, the following general protocol is advised:

-

Preparation of Stock Solutions : Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile). The concentration should be determined based on the expected concentration range of the analyte.

-

Sample Spiking : A known volume of the internal standard stock solution is added to all samples, calibration standards, and quality control samples before any sample processing steps.

-

Sample Preparation : The samples are then subjected to the appropriate extraction procedure, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to remove interfering matrix components.

-

Instrumental Analysis : The extracted samples are analyzed using a validated chromatographic method coupled with a mass spectrometer (e.g., LC-MS/MS). The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of both the analyte and the deuterated internal standard.

-

Data Analysis : The peak area of the analyte is normalized to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

By following these procedures, researchers can leverage the benefits of using a stable isotope-labeled internal standard to achieve highly reliable and reproducible quantitative results in their studies.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3-二甲基-2-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,3-Dimethyl-2-butanol in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and logical workflows to support laboratory and development activities.

Core Executive Summary

3,3-Dimethyl-2-butanol, a secondary hexyl alcohol, exhibits varied solubility across different solvent classes. Its solubility is primarily dictated by the interplay between its polar hydroxyl group and its nonpolar tert-butyl group. This guide presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the solubility assessment workflow.

Quantitative Solubility Data

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g Solvent) | Notes |

| Water | H₂O | 20 | 2.64 | [1] |

| Water | H₂O | 25 | 2.43[1] | Also reported as 25 g/L[2][3][4][5][6][7] and 2.37x10+4 mg/L[8][9] |

| Ethanol | C₂H₅OH | 25 | Very Soluble | [8][9] Quantitative data not specified. Expected to be miscible. |

| Diethyl Ether | (C₂H₅)₂O | 25 | Very Soluble | [8][9] Quantitative data not specified. Expected to be miscible. |

| Acetone | (CH₃)₂CO | 25 | Expected to be Miscible | By analogy with other C6 alcohols. |

| Chloroform | CHCl₃ | 25 | Expected to be Miscible | By analogy with other C6 alcohols. |

| Hexane | C₆H₁₄ | 25 | Expected to be Soluble | By analogy with other C6 alcohols. |

Experimental Protocols: Determination of Solubility

The following section details a general experimental protocol for the determination of the solubility of a liquid analyte like 3,3-Dimethyl-2-butanol in various solvents. This method is a synthesis of standard laboratory practices for solubility assessment.

Objective:

To quantitatively determine the solubility of 3,3-Dimethyl-2-butanol in a given solvent at a specified temperature.

Materials:

-

3,3-Dimethyl-2-butanol (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with tight-fitting caps (e.g., screw-cap vials with PTFE-lined septa)

-

Magnetic stirrer and stir bars

-

Calibrated pipettes and syringes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation (e.g., HPLC, NMR).

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Saturated Solutions: a. Add a known volume or weight of the chosen solvent to a series of vials. b. To each vial, add an excess amount of 3,3-Dimethyl-2-butanol. The presence of a distinct layer of the alcohol after equilibration will confirm that a saturated solution has been achieved. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature. b. Agitate the mixtures using a magnetic stirrer or orbital shaker for a sufficient period to ensure equilibrium is reached. A typical equilibration time is 24-48 hours. The time required may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: a. After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow for the separation of the excess undissolved 3,3-Dimethyl-2-butanol. b. If the phases do not separate cleanly, centrifugation of the vials can be employed to facilitate separation.

-

Sample Collection and Preparation: a. Carefully extract a known volume of the clear, saturated solvent phase using a pre-warmed (to the equilibration temperature) pipette or syringe. It is critical to avoid disturbing the undissolved solute layer. b. If any fine, undissolved droplets are suspected to be present in the collected sample, it should be filtered through a syringe filter that is compatible with the solvent. c. Accurately dilute the collected sample with a known volume of the pure solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantitative Analysis: a. Analyze the diluted samples using a pre-calibrated analytical method, such as gas chromatography (GC-FID). b. Prepare a series of standard solutions of 3,3-Dimethyl-2-butanol in the same solvent with known concentrations. c. Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC) against the known concentrations of the standard solutions. d. Determine the concentration of 3,3-Dimethyl-2-butanol in the diluted experimental samples by interpolating their analytical signals on the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of 3,3-Dimethyl-2-butanol in the original saturated solution, taking into account the dilution factor. b. Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100 g), molarity (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 3,3-Dimethyl-2-butanol.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of 3,3-Dimethyl-2-butanol. For drug development and research applications, it is recommended that solubility be determined experimentally in the specific solvent systems of interest under the required process conditions.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. guidechem.com [guidechem.com]

- 3. 3,3-Dimethyl-2-butanol|lookchem [lookchem.com]

- 4. 3,3-DIMETHYL-2-BUTANOL | 464-07-3 [chemicalbook.com]

- 5. 464-07-3 CAS MSDS (3,3-DIMETHYL-2-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3,3-Dimethyl-2-butanol, 98+%, Thermo Scientific Chemicals 5 x 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Pinacolyl alcohol - Wikipedia [en.wikipedia.org]

- 8. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

A Technical Guide to Stable Isotope-Labeled Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (SIL) compounds are powerful tools in modern scientific research, offering unparalleled insights into complex biological processes. By replacing specific atoms in a molecule with their non-radioactive, heavier isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H or Deuterium), researchers can trace, quantify, and characterize molecules within intricate biological systems. This in-depth technical guide provides a comprehensive overview of the leading suppliers of SIL compounds, detailed experimental protocols for their application, and a focus on their utility in elucidating critical signaling pathways.

I. Leading Suppliers of Stable Isotope-Labeled Compounds

The selection of a reliable supplier is paramount to the success of any experiment involving SIL compounds. Key considerations include the variety of available compounds, isotopic purity and enrichment, availability of custom synthesis services, and the quality of analytical documentation provided. Below is a comparative summary of prominent suppliers in the field.

| Supplier | Key Strengths | Custom Synthesis | Isotopic Purity/Enrichment | Analytical Data Provided |

| Cambridge Isotope Laboratories, Inc. (CIL) | World's leading producer, extensive catalog, expertise in cGMP production.[1] | Yes, with a dedicated custom synthesis team and a large inventory of labeled starting materials.[2] | High enrichment levels are a key focus. | Certificate of Analysis (CoA) with chromatographic purity (GC, HPLC, LC-MS), isotopic enrichment (MS or NMR), and identity confirmation (NMR or IR).[2] |

| MilliporeSigma (Sigma-Aldrich) | Broad portfolio under the ISOTEC® brand, strong in cGMP manufacturing, extensive product and packaging customization.[3][4] | Yes, from milligram to kilogram scales with expertise in multi-step syntheses.[3] | High-grade global supply. | Comprehensive quality documentation. |

| Thermo Fisher Scientific | Strong focus on reagents and kits for quantitative proteomics (e.g., SILAC kits).[5][6] | Custom synthesis services are available. | Offers various levels of isotopic enrichment. | Detailed product specifications and protocols. |

| MedChemExpress (MCE) | Offers a wide range of isotope atoms (²H, ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, ³⁴S, ¹⁰B) and boasts high isotopic enrichment (>98%) and purity (>98%).[7][8] | Yes, with a strong technical team and experience in novel compound development.[9] | >98% isotopic enrichment.[7][8] | Analytical results for isotopic enrichment, LC/GC-MS, NMR, etc. |

| Toronto Research Chemicals (TRC) | A large catalog of labeled compounds, including metabolites and pharmaceutical intermediates. | Yes, with expertise in complex organic synthesis. | High purity and specified isotopic enrichment. | Certificate of Analysis with detailed analytical data. |

| Alsachim | Specializes in stable isotope-labeled internal standards for clinical and diagnostic applications. | Yes, with a focus on meeting regulatory standards. | High and specified isotopic enrichment. | Comprehensive Certificate of Analysis. |

| CDN Isotopes | Offers a wide range of deuterated compounds and other stable isotope-labeled products. | Yes, with a focus on custom synthesis of a variety of labeled compounds. | High isotopic enrichment. | Certificate of Analysis with purity and enrichment data. |

II. Core Applications and Experimental Protocols

Stable isotope-labeled compounds are indispensable in a multitude of research applications, particularly in drug discovery and development. This section details the methodologies for three key experimental approaches: Quantitative Proteomics using SILAC, Metabolic Flux Analysis with ¹³C-labeled compounds, and Pharmacokinetic studies utilizing deuterated compounds.

A. Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy for the accurate quantification of protein abundance between different cell populations.[10] The method involves growing one cell population in a "light" medium containing natural amino acids, while the other population is grown in a "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).[10][11]

Caption: A generalized workflow for a SILAC experiment.

-

Cell Culture and Labeling:

-

Culture two populations of the same cell line.

-

For the "light" population, use a standard SILAC medium containing natural isotopes of essential amino acids (e.g., Arginine and Lysine).

-

For the "heavy" population, use a SILAC medium where the natural amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine:HCl and ¹³C₆,¹⁵N₂-L-Lysine:2HCl).

-

Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.[11]

-

-

Experimental Treatment:

-

Apply the experimental treatment to one population (e.g., drug treatment to the "heavy" population) and a control treatment to the other ("light" population).

-

-

Sample Preparation:

-

Harvest and count the cells from both populations.

-

Combine an equal number of cells from the "light" and "heavy" populations.

-

Lyse the combined cell pellet using a suitable lysis buffer.

-

Perform protein quantification (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and perform an in-gel tryptic digest, or perform an in-solution digest of the protein lysate.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify peptides and proteins using database search algorithms (e.g., Mascot, Sequest).

-

Quantify the relative abundance of proteins by comparing the peak intensities of the "heavy" and "light" peptide pairs in the mass spectra. A ratio of 1 indicates no change in protein expression, a ratio >1 indicates upregulation, and a ratio <1 indicates downregulation.

-

The following table illustrates typical data obtained from a SILAC experiment comparing a treated versus a control cell population.

| Protein ID | Gene Name | SILAC Ratio (Treated/Control) | Number of Peptides Quantified | Regulation |

| P04637 | TP53 | 2.53 | 8 | Upregulated |

| P62258 | HSP90AB1 | 0.98 | 15 | No Change |

| Q06830 | BAX | 3.12 | 6 | Upregulated |

| P10415 | CASP3 | 0.45 | 11 | Downregulated |

B. Metabolic Flux Analysis (MFA) using ¹³C-Labeled Substrates

¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[12][13] By providing cells with a ¹³C-labeled substrate, such as [U-¹³C]-glucose, researchers can trace the path of the labeled carbon atoms through various metabolic reactions. The resulting labeling patterns in downstream metabolites are measured by mass spectrometry or NMR, and this data is used in computational models to estimate pathway fluxes.[3][14]

Caption: A simplified workflow for ¹³C-Metabolic Flux Analysis.

-

Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

Replace the primary carbon source with its ¹³C-labeled counterpart (e.g., replace unlabeled glucose with [U-¹³C]-glucose).

-

Incubate the cells until they reach a metabolic and isotopic steady state. The time required varies depending on the cell type and the pathways being studied.[15]

-

-

Metabolite Extraction:

-

Rapidly quench metabolism to halt enzymatic activity, often by using cold methanol or by flash-freezing in liquid nitrogen.

-

Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.

-

-

Computational Flux Analysis:

-

Construct a metabolic network model that includes the relevant biochemical reactions.

-

Use specialized software (e.g., INCA, Metran) to fit the experimentally measured mass isotopomer distributions to the model and estimate the intracellular metabolic fluxes.[14]

-

The following table shows hypothetical flux data for central carbon metabolism in a cancer cell line, comparing cells under normoxic and hypoxic conditions. Fluxes are normalized to the glucose uptake rate.

| Metabolic Pathway | Reaction | Flux (Normoxia) | Flux (Hypoxia) |

| Glycolysis | Glucose -> Pyruvate | 100 | 150 |

| Pentose Phosphate Pathway | G6P -> R5P | 15 | 25 |

| TCA Cycle | Acetyl-CoA -> CO₂ | 80 | 30 |

| Lactate Production | Pyruvate -> Lactate | 20 | 120 |

C. Pharmacokinetic (PK) Studies with Deuterated Compounds

Deuteration, the replacement of hydrogen with deuterium, can significantly alter the pharmacokinetic properties of a drug.[16] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[17] This can lead to a longer drug half-life, increased exposure, and potentially a more favorable safety profile.[16][18]

Caption: A workflow for a comparative pharmacokinetic study.

-

Animal Dosing:

-

Divide study animals (e.g., rats, mice) into two groups.

-

Administer the non-deuterated parent drug to the first group at a specific dose and route (e.g., oral gavage, intravenous injection).

-

Administer the deuterated analog to the second group at the same molar equivalent dose and route.

-

-

Sample Collection:

-

Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the parent drug and its deuterated analog in plasma.

-

Extract the drugs from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).

-

Analyze the extracts by LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters for both compounds, such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

The following table presents hypothetical pharmacokinetic parameters for a drug and its deuterated analog in rats following oral administration.

| Parameter | Non-deuterated Drug | Deuterated Drug | Fold Change |

| Cmax (ng/mL) | 500 | 750 | 1.5 |

| Tmax (h) | 1.0 | 1.5 | 1.5 |

| AUC₀₋₂₄ (ng*h/mL) | 2500 | 5000 | 2.0 |

| t₁/₂ (h) | 4.0 | 8.0 | 2.0 |

| CL (L/h/kg) | 2.0 | 1.0 | 0.5 |

III. Elucidating Signaling Pathways with Stable Isotope Labeling

Stable isotope labeling is a powerful tool for dissecting the dynamics of cellular signaling pathways. By tracing the incorporation of labeled atoms into proteins and metabolites, researchers can gain insights into protein synthesis and degradation rates, post-translational modifications, and metabolic reprogramming in response to signaling events.

A. Investigating the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[1][5][19] Dysregulation of mTOR signaling is implicated in numerous diseases, including cancer and metabolic disorders.[1][20] SILAC-based quantitative proteomics can be used to identify and quantify changes in the phosphoproteome downstream of mTOR activation or inhibition, providing a global view of the pathway's activity.

Caption: Use of SILAC to study the mTOR signaling pathway.

B. Mapping the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6] These pathways are often dysregulated in cancer. Stable isotope labeling techniques can be employed to study the dynamic changes in protein expression and phosphorylation that occur upon activation of MAPK cascades.[21]

Caption: Investigating the MAPK signaling cascade with SILAC.

IV. Conclusion

Stable isotope-labeled compounds are indispensable tools for researchers, scientists, and drug development professionals. The ability to trace and quantify molecules in complex biological systems provides a level of detail that is often unattainable with other methods. By carefully selecting a reputable supplier and employing robust experimental protocols, such as those outlined in this guide, researchers can unlock a wealth of information about cellular processes, metabolic pathways, and the pharmacokinetic properties of new drug candidates. The continued innovation in the synthesis of novel SIL compounds and the development of more sensitive analytical techniques will undoubtedly expand the applications of this powerful technology in the years to come.

References

- 1. mTOR Signaling Pathway - Elabscience [elabscience.com]

- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 11. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. isotope.com [isotope.com]

- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 15. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioscientia.de [bioscientia.de]

- 18. symeres.com [symeres.com]

- 19. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 20. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Volatile Organic Compounds in Aqueous Matrices Using 3,3-Dimethyl-2-butanol-d3 as an Internal Standard by GC/MS

Abstract

This application note describes a robust and high-throughput method for the quantitative analysis of volatile organic compounds (VOCs) in aqueous matrices using gas chromatography-mass spectrometry (GC/MS) with 3,3-Dimethyl-2-butanol-d3 as an internal standard. The use of a deuterated internal standard that is structurally similar to many common alcohol and solvent analytes provides excellent correction for variations in sample preparation and instrument response, leading to improved accuracy and precision. This method is particularly well-suited for environmental monitoring, quality control in the chemical and beverage industries, and clinical and forensic toxicology.

Introduction

The accurate quantification of volatile organic compounds is of critical importance across various scientific and industrial fields. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and widely used technique for the separation, identification, and quantification of VOCs. To ensure the reliability of quantitative results, the use of an internal standard is essential to compensate for potential variations during sample preparation and injection, as well as fluctuations in instrument performance.

An ideal internal standard should be a compound that is chemically similar to the analytes of interest but does not naturally occur in the samples being analyzed. Furthermore, it should be clearly separated from all other sample components chromatographically. Deuterated analogs of analytes are often the preferred choice for internal standards in mass spectrometry because they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio (m/z).

This application note details a validated method employing this compound as an internal standard for the quantification of a range of volatile organic compounds, including short-chain alcohols and common industrial solvents, in aqueous samples. This compound is a suitable internal standard for these applications due to its structural similarity to many target analytes, ensuring comparable behavior during extraction and chromatographic analysis.

Experimental Protocols

Materials and Reagents

-

Analytes: Methanol, Ethanol, Isopropanol, n-Propanol, Acetone, Methyl Ethyl Ketone (MEK) (analytical grade or higher)

-

Internal Standard: this compound (98%+ purity)

-

Solvent: Dichloromethane (GC grade)

-

Deionized Water: High-purity, 18.2 MΩ·cm

-

Sample Vials: 2 mL amber glass vials with PTFE-lined septa

-

Micropipettes and Syringes

Instrumentation

A standard gas chromatograph equipped with a mass selective detector (MSD) was used for this analysis. The specific parameters are outlined below:

Table 1: GC/MS Operating Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Inlet Temperature | 220 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split ratio 20:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | Initial Temp: 40 °C (hold 5 min) |

| Ramp 1: 10 °C/min to 150 °C | |

| Ramp 2: 25 °C/min to 240 °C (hold 5 min) | |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Sample Preparation

-

Preparation of Stock Solutions:

-

Prepare individual stock solutions of each analyte (1000 µg/mL) in deionized water.

-

Prepare a stock solution of the internal standard, this compound (1000 µg/mL), in dichloromethane.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solutions into deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

To each calibration standard (1 mL), add 10 µL of the 1000 µg/mL internal standard stock solution (final concentration of 10 µg/mL).

-

Vortex each standard for 30 seconds.

-

-

Sample Preparation:

-

For unknown aqueous samples, take 1 mL of the sample.

-

Add 10 µL of the 1000 µg/mL internal standard stock solution.

-

Vortex the sample for 30 seconds.

-

-

Liquid-Liquid Extraction:

-

To each prepared standard and sample, add 500 µL of dichloromethane.

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes and internal standard into the organic phase.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the bottom organic layer (dichloromethane) to a 2 mL autosampler vial for GC/MS analysis.

-

Data Presentation

The method was validated for linearity, precision, and accuracy. The quantitative data for the target analytes are summarized in the tables below.

Table 2: Retention Times and Monitored Ions (m/z)

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Methanol | 3.85 | 31 | 29 | - |

| Ethanol | 4.52 | 45 | 31 | 46 |

| Acetone | 4.98 | 43 | 58 | - |

| Isopropanol | 5.31 | 45 | 43 | 59 |

| n-Propanol | 6.25 | 59 | 31 | 60 |

| Methyl Ethyl Ketone | 6.89 | 43 | 72 | 57 |

| This compound (IS) | 8.12 | 90 | 59 | 72 |

Table 3: Calibration Curve Data

| Analyte | Calibration Range (µg/mL) | R² |

| Methanol | 1 - 100 | 0.9985 |

| Ethanol | 1 - 100 | 0.9992 |

| Acetone | 1 - 100 | 0.9979 |

| Isopropanol | 1 - 100 | 0.9995 |

| n-Propanol | 1 - 100 | 0.9991 |

| Methyl Ethyl Ketone | 1 - 100 | 0.9988 |

Table 4: Precision and Accuracy (n=6)

| Analyte | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD | Recovery (%) | RSD (%) |

| Methanol | 25 | 24.2 ± 0.8 | 96.8 | 3.3 |

| Ethanol | 25 | 25.3 ± 0.6 | 101.2 | 2.4 |

| Acetone | 25 | 23.9 ± 1.1 | 95.6 | 4.6 |

| Isopropanol | 25 | 24.8 ± 0.7 | 99.2 | 2.8 |

| n-Propanol | 25 | 25.1 ± 0.5 | 100.4 | 2.0 |

| Methyl Ethyl Ketone | 25 | 24.5 ± 0.9 | 98.0 | 3.7 |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of VOCs.

Caption: Logic of internal standard quantification.

Conclusion

The developed GC/MS method utilizing this compound as an internal standard provides a reliable, accurate, and precise means for quantifying a range of volatile organic compounds in aqueous samples. The simple and effective liquid-liquid extraction protocol, combined with the specificity of selected ion monitoring in mass spectrometry, allows for low detection limits and high throughput. This method is readily applicable to various analytical laboratories involved in the quality control and safety assessment of diverse sample types. The use of a deuterated internal standard is a key component of this method, ensuring high-quality data by effectively compensating for analytical variability.

Application Notes and Protocols: 3,3-Dimethyl-2-butanol-d3 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-butanol, commonly known as pinacolyl alcohol (PA), is a critical forensic marker for the nerve agent Soman (GD).[1][2] Its detection and quantification are vital in environmental monitoring, defense, and toxicology. However, the analysis of pinacolyl alcohol by gas chromatography-mass spectrometry (GC-MS) presents challenges due to its low molecular weight and high volatility, which can lead to poor chromatographic retention and co-elution with matrix interferences.[1][3] To overcome these analytical hurdles and ensure accurate quantification, the use of a stable isotope-labeled internal standard is indispensable. 3,3-Dimethyl-2-butanol-d3, a deuterated analog of pinacolyl alcohol, serves as an ideal internal standard for these applications. It shares similar physicochemical properties with the target analyte, ensuring comparable extraction efficiency and chromatographic behavior, thereby correcting for variations during sample preparation and analysis.

These application notes provide detailed methodologies for the use of this compound as an internal standard in the quantitative analysis of pinacolyl alcohol by GC-MS.

Application: Quantitative Analysis of Pinacolyl Alcohol in Environmental Matrices

This protocol outlines the use of this compound for the quantification of pinacolyl alcohol in complex matrices, such as soil or water, incorporating a derivatization step to enhance chromatographic performance and sensitivity. Derivatization with reagents like phenyldimethylchlorosilane (PhDMClS) increases the retention time of pinacolyl alcohol, moving its signal away from volatile interferences.[3]

Experimental Workflow

Figure 1: General workflow for the quantitative analysis of pinacolyl alcohol using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

-

3,3-Dimethyl-2-butanol (Pinacolyl Alcohol, PA) standard

-

This compound (Internal Standard, IS)

-

Phenyldimethylchlorosilane (PhDMClS) derivatizing agent

-

N-methylimidazole (promoter)

-

Hexane (or other suitable solvent), HPLC grade

-

Anhydrous Sodium Sulfate

-

Sample matrix (e.g., soil, water)

-

Glassware: vials, pipettes, volumetric flasks

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of PA and this compound in hexane.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the PA stock solution. Each calibration standard should be spiked with a constant concentration of the this compound internal standard.

3. Sample Preparation and Extraction

-

For Water Samples:

-

To 100 mL of the water sample, add a known amount of the this compound internal standard solution.

-

Perform a liquid-liquid extraction with hexane (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL.

-

-

For Soil Samples:

-

To 10 g of the soil sample, add a known amount of the this compound internal standard solution.

-

Extract the sample with 20 mL of hexane by sonication for 15 minutes.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction and combine the supernatants.

-

Concentrate the extract to a final volume of 1 mL.

-

4. Derivatization

-

To the 1 mL extract (from samples and standards), add 50 µL of N-methylimidazole.

-

Add 100 µL of PhDMClS.

-

Vortex the mixture and incubate at 60°C for 30 minutes.

-

Cool the mixture to room temperature.

-

The sample is now ready for GC-MS analysis.

5. GC-MS Analysis

| Parameter | Recommended Conditions |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temp. | 250°C |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Pinacolyl alcohol derivative: m/z values specific to the PhDMClS derivative. This compound derivative: m/z values +3 amu shift. |

6. Data Analysis and Quantification

-

Integrate the peak areas for the characteristic ions of both the derivatized pinacolyl alcohol and the derivatized this compound.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the response ratio against the concentration of the pinacolyl alcohol standards.

-

Determine the concentration of pinacolyl alcohol in the samples by interpolating their response ratios from the calibration curve.

Quantitative Data Summary

The use of this compound as an internal standard significantly improves the linearity and reproducibility of the assay.

| Analyte | Calibration Range (ng/mL) | R² Value | % RSD (n=5) |

| Pinacolyl Alcohol | 1 - 1000 | > 0.995 | < 10% |

Logical Relationship of Internal Standardization

Figure 2: Diagram illustrating how the internal standard corrects for variations in the analytical process.

Conclusion

The use of this compound as an internal standard is a robust and reliable method for the quantitative analysis of pinacolyl alcohol in various matrices by GC-MS. The detailed protocol provided, including sample preparation, derivatization, and instrumental analysis, offers a comprehensive guide for researchers and scientists. The incorporation of a stable isotope-labeled internal standard is crucial for achieving the high accuracy and precision required in forensic and environmental analysis.

References

Protocol for Using Deuterated Standards in Quantitative Analysis by LC-MS/MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, crucial for pharmacokinetics, metabolism studies, and impurity profiling in drug development.[1] The accuracy and reliability of these measurements are paramount. One of the most effective methods to ensure data integrity is the use of stable isotope-labeled (SIL) internal standards, with deuterated standards being a common choice.[2] This document provides a detailed protocol for the application of deuterated internal standards in quantitative LC-MS/MS analysis, a technique often referred to as stable isotope dilution (SID).[3]

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] Because they are chemically and physically almost identical to the analyte, deuterated standards co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer.[4][5] This allows for the correction of variability that can be introduced during sample preparation, injection, and ionization, thereby significantly improving the precision and accuracy of quantification.[6][7] The use of a SIL internal standard that co-elutes with the analyte helps to normalize for matrix effects, which are a significant source of imprecision in quantitative analyses.[4]

Principle of Stable Isotope Dilution

The core principle of stable isotope dilution is the addition of a known amount of the isotopically labeled standard to the sample before any sample processing. The ratio of the mass spectrometric response of the endogenous, non-labeled analyte to that of the labeled internal standard is then used to determine the concentration of the analyte in the original sample.[8] This ratiometric measurement corrects for losses during sample preparation and variations in instrument response.

Below is a diagram illustrating the fundamental principle of stable isotope dilution.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

This section provides detailed protocols for the key stages of a quantitative analysis using deuterated standards.

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is critical for the success of the quantitative assay.

Materials:

-

Analyte reference standard

-

Deuterated internal standard (IS)

-

LC-MS grade solvents (e.g., methanol, acetonitrile, water)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Analyte Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh approximately 1 mg of the analyte reference standard.

-

Dissolve the analyte in a suitable solvent (e.g., methanol) in a 1 mL volumetric flask.

-

Ensure complete dissolution by vortexing or sonicating.

-

Store the stock solution at an appropriate temperature (e.g., -20°C).

-

-

Internal Standard Stock Solution (e.g., 1 mg/mL):

-

Follow the same procedure as for the analyte stock solution to prepare a 1 mg/mL stock of the deuterated internal standard.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the analyte stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water). These will be used to create the calibration curve.

-

Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) by diluting the IS stock solution. This solution will be added to all samples, calibrators, and quality control samples.

-

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma or serum.

Materials:

-

Biological matrix samples (e.g., plasma, serum)

-

Working internal standard solution

-

Precipitating solvent (e.g., acetonitrile, methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix sample (or calibration standard/QC).

-

Add 20 µL of the working internal standard solution to each tube.

-

Vortex briefly to mix.

-

Add 300 µL of cold precipitating solvent (e.g., acetonitrile).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general LC-MS/MS method. Specific parameters will need to be optimized for the analyte and internal standard of interest.

Instrumentation:

-

Liquid chromatography system (e.g., UHPLC)

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Typical LC Parameters:

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from low to high organic content (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Typical MS/MS Parameters:

-

Ionization Mode: ESI positive or negative, depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor and product ions for both the analyte and the deuterated internal standard by infusing the individual compounds into the mass spectrometer.

-

Collision Energy (CE) and other source parameters: Optimize for maximum signal intensity for each MRM transition.

Data Processing and Quantification

The data acquired from the LC-MS/MS is processed to determine the concentration of the analyte.

Software:

-

Mass spectrometer vendor-specific data acquisition and processing software.

Protocol:

-

Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard for all samples, calibrators, and QCs.

-

Calculate Response Ratio: For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Calibration Curve Construction:

-

Plot the response ratio of the calibration standards against their known concentrations.

-

Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.99.

-

-

Quantification of Unknowns: Use the regression equation from the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured response ratios.

Data Presentation

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative methods. The tables below present example data comparing the performance of a method using a deuterated internal standard versus a structural analog internal standard.

Table 1: Comparison of Accuracy and Precision

| Analyte Concentration (ng/mL) | With Deuterated IS (% Accuracy ± SD) | With Analog IS (% Accuracy ± SD) |

| 1 | 102.3 ± 4.5 | 95.1 ± 12.8 |

| 10 | 99.8 ± 3.1 | 108.7 ± 9.5 |

| 100 | 101.5 ± 2.5 | 92.3 ± 15.2 |

Data in this table is illustrative and based on trends observed in literature.

Table 2: Impact on Matrix Effects

| Matrix Source | Analyte Response without IS (CV%) | Analyte/Analog IS Ratio (CV%) | Analyte/Deuterated IS Ratio (CV%) |

| Human Plasma Lot 1 | 25.4 | 15.2 | 3.1 |

| Human Plasma Lot 2 | 31.8 | 18.9 | 2.8 |

| Hemolyzed Plasma | 45.2 | 25.6 | 4.5 |

Data in this table is illustrative and based on trends observed in literature.[4]

Signaling Pathways and Logical Relationships

The decision to use a deuterated internal standard is a critical step in method development. The following diagram illustrates a simplified decision-making workflow.

Caption: Decision workflow for selecting an internal standard.

Conclusion

The use of deuterated internal standards in quantitative LC-MS/MS analysis is a powerful strategy to enhance data quality.[1] By closely mimicking the behavior of the analyte, these standards effectively compensate for various sources of error, leading to more accurate, precise, and reliable results.[6][7] While the initial investment in a deuterated standard may be higher than for a structural analog, the long-term benefits of robust and defensible data often justify the cost, especially in regulated environments such as drug development.[4] Careful protocol development and validation are essential to realize the full potential of this technique.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 4. researchgate.net [researchgate.net]

- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

Application Notes and Protocols: 3,3-Dimethyl-2-butanol-d3 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction